Cinerubin X

Description

Properties

CAS No. |

104700-84-7 |

|---|---|

Molecular Formula |

C25H37Li3N7O17P3S1 |

Molecular Weight |

784.8 g/mol |

IUPAC Name |

methyl 2-ethyl-2,5,7,10-tetrahydroxy-4-[5-[4-hydroxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |

InChI |

InChI=1S/C40H48O16/c1-6-40(49)15-26(30-19(34(40)39(48)50-5)13-20-31(36(30)46)37(47)33-23(43)8-7-22(42)32(33)35(20)45)55-27-12-10-25(17(3)52-27)54-29-14-24(44)38(18(4)53-29)56-28-11-9-21(41)16(2)51-28/h7-8,13,16-18,24-29,34,38,42-44,46,49H,6,9-12,14-15H2,1-5H3 |

InChI Key |

MOJNCDRIHYDVBS-UHFFFAOYSA-N |

SMILES |

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CCC(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)O |

Canonical SMILES |

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CCC(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)O |

Synonyms |

cinerubin X |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Cinerubin X from Streptomyces violaceochromogenes: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Cinerubin X, an anthracycline antibiotic. It is intended for researchers, scientists, and professionals in the fields of natural product chemistry, microbiology, and drug development. This document details the producing organism, a blocked mutant of Streptomyces violaceochromogenes, and outlines the multi-step protocol for its extraction and purification. Key physicochemical and spectroscopic data are summarized, and the experimental workflow is visually represented.

Introduction

The genus Streptomyces is a prolific source of secondary metabolites, accounting for a significant percentage of known antibiotics and other bioactive compounds.[1] Anthracyclines, a prominent class of compounds derived from Streptomyces, are widely used as potent anticancer agents.[2] Their mechanism often involves DNA intercalation and inhibition of topoisomerase II, leading to apoptosis in cancer cells.[3]

This compound was first discovered in 1986 as a novel anthracycline antibiotic.[3][4] It is a biosynthetic intermediate that accumulates in a specifically developed mutant strain of Streptomyces violaceochromogenes.[3] This guide synthesizes the available technical information regarding its isolation and core properties.

Discovery and Producing Organism

This compound is produced by Streptomyces violaceochromogenes strain C73.[3] This strain is not a wild-type producer; it is a "blocked mutant" specifically engineered during biosynthetic studies.[3] The mutation disrupts a transaminase gene, which prevents the final step of converting this compound into the primary metabolites, cinerubins A and B.[3] This genetic block results in the accumulation and subsequent isolation of this compound, which is distinguished by the lack of an N-dimethyl group found in cinerubin A.[3]

While other species like S. griseorubiginosus are known to produce cinerubins A and B, this compound is uniquely isolated from this mutant derivative of S. violaceochromogenes.[3]

Experimental Protocols

The isolation of this compound from the fermentation culture of Streptomyces violaceochromogenes C73 involves a multi-stage process of extraction and chromatographic purification. While specific fermentation parameters are not detailed in the foundational literature, a general protocol for anthracycline production involves controlled fermentation in a suitable nutrient medium, followed by recovery of the target compound.[3][5]

Extraction of Crude Product

The initial extraction focuses on separating the compound from the biomass.

-

Harvesting: Following fermentation, separate the mycelial cake from the culture broth via centrifugation or filtration.

-

Solvent Extraction: Extract the mycelial cake thoroughly with acetone to draw out the secondary metabolites, including this compound.[3]

-

Concentration: Remove the acetone from the resulting extract in vacuo to yield a concentrated crude extract.

Chromatographic Purification

A sequential chromatographic process is employed to purify this compound from the crude extract. This involves separating the compound based on its physicochemical properties.

-

Silica Gel Chromatography:

-

Stationary Phase: Silica gel.

-

Procedure: Apply the concentrated crude extract to the top of a silica gel column. Elute the column with a solvent system of increasing polarity (e.g., a gradient of chloroform and methanol). Collect fractions and monitor for the presence of the target compound using a suitable method like Thin Layer Chromatography (TLC) with UV visualization. Pool the fractions containing this compound.[3]

-

-

Size-Exclusion Chromatography:

-

Procedure: Concentrate the pooled fractions from the silica gel step and apply them to a Sephadex LH-20 column. Elute with a suitable solvent (e.g., methanol). This step separates molecules based on size, effectively removing smaller and larger impurities.[6]

-

Final Product: Collect the purified fractions containing this compound and concentrate to dryness to yield the final product as a pure solid.[3]

Data Presentation

The following tables summarize the key quantitative data reported for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄₀H₄₈O₁₆ | [3] |

| Melting Point | 151-152°C | [3] |

| Optical Rotation [α]ᴅ | +80° (c 0.1, chloroform) | [3] |

| Solubility | Soluble in chloroform, methanol; limited solubility in water | [3] |

Table 2: UV-Vis Spectroscopic Data for this compound (in Methanol)

| Wavelength (λmax, nm) | Molar Extinction Coefficient (ε) | Transition Type | Reference |

| 258 | 23,300 | π→π | [3] |

| 290 | 7,860 | π→π | [3] |

| 493 | 14,200 | n→π | [3] |

| 505 | 11,000 | n→π | [3] |

| 525 | 9,100 | n→π* | [3] |

Visualized Workflow

The following diagrams illustrate the logical flow of the isolation and purification process for this compound.

Caption: Overall workflow for this compound production.

Caption: Chromatographic purification cascade for this compound.

References

- 1. Arugomycin, a new anthracycline antibiotic. I. Taxonomy, fermentation, isolation and physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Metabolic engineering of Streptomyces peucetius for biosynthesis of N,N-dimethylated anthracyclines [frontiersin.org]

- 3. Buy this compound | 104700-84-7 [smolecule.com]

- 4. The structure of a new anthracycline, this compound produced by a blocked mutant of Streptomyces violaceochromogenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Arugomycin (88465-80-9) for sale [vulcanchem.com]

Cinerubin X Biosynthesis: An In-depth Analysis of a Blocked Mutant Pathway

This technical guide provides a comprehensive overview of the biosynthetic pathway of Cinerubin X, a novel anthracycline produced by a blocked mutant of Streptomyces violaceochromogenes. The document is intended for researchers, scientists, and drug development professionals working with microbial secondary metabolites, particularly polyketides and anthracyclines.

Introduction to Cinerubins and the Discovery of this compound

Cinerubins are a class of anthracycline antibiotics known for their antibacterial and antitumor properties. They are produced by various species of Streptomyces. The core structure of cinerubins, like other anthracyclines, is derived from a polyketide backbone that undergoes a series of enzymatic modifications, including cyclizations, oxidations, and glycosylations.

In 1986, a new member of this family, this compound, was discovered from the fermentation broth of a blocked mutant of Streptomyces violaceochromogenes[1]. The production of a novel metabolite by a blocked mutant suggests that the mutation occurred in a gene responsible for a specific step in the biosynthesis of the parent cinerubin, leading to the accumulation of a shunt product or a modified intermediate. While the original publication identified the structure of this compound, detailed information regarding the specific genetic lesion and quantitative production data in the mutant versus the wild-type strain is not extensively available in the public domain.

This guide will therefore focus on the proposed biosynthetic pathway of cinerubins, based on the well-characterized biosynthesis of the related compound Cinerubin B from Streptomyces sp. SPB074, and will infer the potential metabolic block leading to the formation of this compound.

Proposed Biosynthetic Pathway of Cinerubins

The biosynthesis of cinerubins is a complex process involving a type II polyketide synthase (PKS) and a series of tailoring enzymes. The gene cluster for Cinerubin B biosynthesis in Streptomyces sp. SPB074 provides a roadmap for understanding this pathway[2]. The pathway can be divided into three main stages:

-

Polyketide Backbone Synthesis: A minimal PKS, typically consisting of a ketosynthase (KS), a chain length factor (CLF), and an acyl carrier protein (ACP), iteratively condenses malonyl-CoA extender units with a starter unit (likely propionyl-CoA) to form a linear polyketide chain.

-

Aglycone Formation: The polyketide chain undergoes a series of cyclizations and aromatizations, catalyzed by cyclases and aromatases, to form the tetracyclic aglycone core, ε-rhodomycinone.

-

Glycosylation and Tailoring: The aglycone is then decorated with one or more deoxy sugars, a hallmark of anthracyclines. This process is mediated by glycosyltransferases. Further tailoring reactions, such as hydroxylations and methylations, can occur to yield the final cinerubin structures.

Visualization of the Proposed Cinerubin Biosynthesis Pathway

The following diagram illustrates the proposed biosynthetic pathway leading to the formation of a generic cinerubin, highlighting the key enzymatic steps.

Caption: Proposed biosynthetic pathway for Cinerubins A/B and the hypothetical branch leading to this compound.

The Blocked Mutant and the Formation of this compound

The formation of this compound in a blocked mutant of S. violaceochromogenes implies a disruption in the normal biosynthetic pathway of the parent cinerubin, likely Cinerubin A or B. Based on the general structure of anthracyclines, a mutation could occur in one of the glycosyltransferase genes or in a gene responsible for the biosynthesis of one of the deoxy sugars.

For instance, if the mutation inactivates the glycosyltransferase responsible for adding the third sugar (L-cinerulose), the diglycosylated intermediate might accumulate or be modified by other enzymes, leading to the formation of this compound. Without the full structural elucidation of this compound and the genetic characterization of the mutant, the precise nature of the metabolic block remains speculative.

Quantitative Data

As the primary literature describing the this compound blocked mutant does not provide quantitative data on metabolite production, a comparative table cannot be constructed. However, in a typical scenario of a blocked mutant, the production of the final product (e.g., Cinerubin A/B) would be significantly reduced or abolished, while the novel shunt product (this compound) and potentially its precursor would accumulate.

| Metabolite | Wild-Type Strain (µg/mL) | Blocked Mutant Strain (µg/mL) |

| Cinerubin A/B | High | Low / Undetectable |

| This compound | Undetectable | High |

| Precursor Intermediate | Low | High |

| This table represents a hypothetical scenario due to the lack of available data. |

Experimental Protocols

The study of blocked mutants in Streptomyces and the characterization of their products involve a combination of microbiological, genetic, and analytical chemistry techniques.

Generation of Blocked Mutants

Blocked mutants can be generated through random mutagenesis followed by screening, or through targeted gene disruption.

-

Random Mutagenesis: Spores of the wild-type Streptomyces strain are exposed to a mutagen, such as ultraviolet (UV) radiation or a chemical mutagen like N-methyl-N'-nitro-N-nitrosoguanidine (NTG). Surviving colonies are then screened for altered metabolite profiles.

-

Targeted Gene Disruption: Once the biosynthetic gene cluster is identified, specific genes can be inactivated using techniques like homologous recombination or CRISPR-Cas9-based genome editing.

The following diagram outlines a general workflow for generating and screening blocked mutants.

Caption: General workflow for the generation and screening of blocked mutants in Streptomyces.

Metabolite Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for comparing the metabolite profiles of wild-type and mutant strains.

-

Sample Preparation: The Streptomyces strains are cultured in a suitable production medium. The culture broth is then extracted with an organic solvent (e.g., ethyl acetate) to recover the secondary metabolites. The solvent is evaporated, and the residue is redissolved in a suitable solvent (e.g., methanol) for HPLC analysis.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is typically used for the separation of anthracyclines.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

-

Detection: A diode array detector (DAD) or a UV-Vis detector is used to monitor the elution of compounds, typically at wavelengths corresponding to the absorbance maxima of anthracyclines (around 254 nm and 480 nm).

-

-

Data Analysis: The chromatograms of the wild-type and mutant strains are compared to identify new peaks (representing novel metabolites like this compound) and missing peaks (representing the product that is no longer synthesized).

Structure Elucidation of Novel Metabolites

The structure of a new metabolite like this compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry.

Conclusion

The discovery of this compound from a blocked mutant of Streptomyces violaceochromogenes exemplifies the potential of microbial genetics and metabolic engineering in generating novel bioactive compounds. While the specific details of the mutation leading to this compound production are not fully elucidated in the available literature, the study of such mutants provides valuable insights into the biosynthesis of complex natural products. By understanding the biosynthetic pathway and the points at which it can be blocked or diverted, researchers can develop strategies for the rational design and production of new drug candidates. Further investigation into the this compound biosynthetic pathway, including the identification of the mutated gene and a detailed characterization of the enzymatic steps, will be crucial for fully harnessing the potential of this unique anthracycline.

References

An In-depth Technical Guide on Cinerubin X: Unraveling Its Chemical and Physical Properties

An extensive review of available scientific literature reveals significant challenges in providing a comprehensive technical guide on Cinerubin X due to limited and conflicting data. While its existence as a distinct chemical entity is documented, a complete profile of its chemical and physical properties, detailed experimental protocols, and specific biological mechanisms remains elusive.

This compound is classified as an anthracycline, a class of potent antibiotics and chemotherapeutic agents known for their activity against a broad spectrum of cancers. It was first reported in a 1986 publication by Nakagawa et al. as a novel anthracycline produced by a blocked mutant of Streptomyces violaceochromogenes. However, access to the full details of this foundational study and subsequent comprehensive characterizations in publicly available databases is limited, leading to significant gaps in our understanding of this compound.

Chemical and Physical Properties: A Comparative Overview

Due to the scarcity of specific data for this compound, a direct summary of its quantitative properties cannot be compiled. The initial literature search revealed conflicting molecular formulas, including C40H48O16 and a more complex, likely erroneous, formula of C25H37Li3N7O17P3S1. This ambiguity highlights the critical need for definitive structural elucidation.

For comparative purposes, the properties of the closely related and well-characterized Cinerubin B are presented below. It is important to note that these values should not be attributed to this compound.

Table 1: Chemical and Physical Properties of Cinerubin B

| Property | Value |

| Molecular Formula | C42H51NO16 |

| Molecular Weight | 825.8 g/mol |

| CAS Number | 35906-51-5 |

| Appearance | Red amorphous powder |

| Solubility | Soluble in methanol and trichloromethane |

| UV Absorption Maxima | 490 nm |

Experimental Protocols: General Methodologies

General Workflow for Anthracycline Isolation and Characterization

Caption: Generalized experimental workflow for the isolation and characterization of anthracyclines.

This process typically involves:

-

Fermentation: Culturing the specific Streptomyces strain under controlled conditions to promote the production of secondary metabolites, including this compound.

-

Extraction: Using organic solvents to extract the compounds from the fermentation broth.

-

Purification: Employing chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), to isolate the target compound from the crude extract.

-

Structural Characterization: Utilizing a combination of spectroscopic methods to determine the precise chemical structure of the isolated compound. These methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), UV-Visible (UV-Vis) spectroscopy, and Infrared (IR) spectroscopy.

Signaling Pathways and Mechanism of Action: An Anthracycline Perspective

Specific signaling pathways modulated by this compound have not been elucidated in the available literature. However, as an anthracycline, its mechanism of action is likely to be similar to other members of this class. The primary mode of action for many anthracyclines is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.

Putative Mechanism of Action for Anthracyclines

Caption: Postulated mechanism of action for this compound based on known anthracycline activity.

This inhibition leads to the stabilization of the topoisomerase II-DNA complex, resulting in DNA strand breaks and ultimately triggering apoptosis (programmed cell death) in cancer cells.

Conclusion and Future Directions

While this compound represents a potentially valuable compound within the anthracycline family, the current lack of comprehensive and consistent data prevents the creation of a definitive technical guide. Future research efforts should focus on the following:

-

Re-isolation and Definitive Structural Elucidation: Isolating this compound from the specified Streptomyces strain and performing thorough structural analysis using modern spectroscopic techniques is paramount to resolve the existing ambiguities.

-

Characterization of Physicochemical Properties: Once a pure sample is obtained, a complete characterization of its physical and chemical properties should be undertaken.

-

Investigation of Biological Activity and Mechanism of Action: Detailed studies are required to understand the specific biological effects of this compound and to identify the precise signaling pathways it modulates.

Until such studies are conducted and the findings are made publicly accessible, the scientific and drug development communities will have an incomplete understanding of this compound and its potential applications.

The Core Mechanism of Cinerubin X: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinerubin X is an anthracycline antibiotic, a class of potent chemotherapeutic agents known for their efficacy in treating a wide range of cancers. As a member of this class, the primary mechanism of action of this compound is centered on its ability to interfere with fundamental cellular processes, leading to cell cycle arrest and apoptosis. This guide provides a detailed overview of the core mechanisms of action, supported by established experimental protocols and illustrative data from related compounds, to serve as a comprehensive resource for the scientific community.

Introduction

This compound, an antibiotic produced by a blocked mutant of Streptomyces violaceochromogenes, belongs to the anthracycline family of natural products.[1][2] These compounds are characterized by a tetracyclic quinone-hydroquinone aglycone linked to a sugar moiety. The planar aromatic structure of the aglycone is crucial for their primary mode of action: DNA intercalation. This, coupled with the inhibition of topoisomerase II, results in a cascade of cellular events culminating in programmed cell death.

Core Mechanisms of Action

The anticancer properties of this compound, like other anthracyclines, stem from a multi-faceted approach to inducing cytotoxicity in rapidly proliferating cancer cells.[3]

DNA Intercalation

The planar tetracyclic ring structure of this compound allows it to insert itself between the base pairs of the DNA double helix. This intercalation physically obstructs the processes of DNA replication and transcription, leading to a halt in the cell cycle.[3][4] The binding is stabilized by van der Waals forces and hydrogen bonds between the drug molecule and the DNA bases.

Topoisomerase II Inhibition

This compound also acts as a topoisomerase II poison.[3] Topoisomerase II is a vital enzyme that resolves DNA topological problems by creating transient double-strand breaks, allowing another DNA strand to pass through, and then resealing the breaks. This compound stabilizes the covalent complex formed between topoisomerase II and DNA, preventing the re-ligation of the DNA strands. This leads to the accumulation of DNA double-strand breaks, which triggers a DNA damage response and ultimately initiates the apoptotic pathway.[5]

Induction of Apoptosis and Cell Cycle Arrest

The DNA damage caused by intercalation and topoisomerase II inhibition serves as a primary signal for the cell to initiate apoptosis. Furthermore, this compound has been reported to induce cell cycle arrest through the upregulation of tumor suppressor genes, specifically p16 and p21.[3] These proteins are key regulators of the cell cycle, and their increased expression can halt cell cycle progression, preventing damaged cells from proliferating.

Quantitative Data

| Cell Line | Cancer Type | Doxorubicin IC50 (µM) |

| MCF-7 | Breast Cancer | 0.1 - 1.0 |

| HCT116 | Colon Cancer | 0.05 - 0.5 |

| A549 | Lung Cancer | 0.1 - 0.8 |

| HeLa | Cervical Cancer | 0.01 - 0.2 |

Note: These values are approximate and can vary depending on the experimental conditions.

Signaling Pathways

The induction of apoptosis and cell cycle arrest by this compound is mediated by complex signaling pathways. A key aspect is the upregulation of the p53 tumor suppressor pathway, which in turn activates p21, a cyclin-dependent kinase inhibitor that enforces cell cycle arrest. The DNA damage also triggers the intrinsic apoptotic pathway, involving the release of cytochrome c from the mitochondria and the activation of caspases.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to elucidating the mechanism of action of this compound.

Topoisomerase II Inhibition Assay (DNA Decatenation)

This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.

Workflow:

Protocol:

-

Prepare a reaction mixture containing 10x topoisomerase II reaction buffer, 200 ng of kDNA, and varying concentrations of this compound.

-

Add purified human topoisomerase II enzyme to the reaction mixture.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis to separate the catenated and decatenated DNA.

-

Stain the gel with ethidium bromide and visualize under UV light. Inhibition is observed as a decrease in the amount of decatenated DNA compared to the control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Protocol:

-

Seed cancer cells in a 6-well plate and treat with varying concentrations of this compound for 24-48 hours.

-

Harvest the cells (including floating cells in the media) and wash with cold PBS.

-

Resuspend the cells in 1x Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells at room temperature for 15 minutes in the dark.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

Conclusion

This compound is a promising anticancer agent that exerts its cytotoxic effects through the established anthracycline mechanisms of DNA intercalation and topoisomerase II inhibition. These actions lead to DNA damage, cell cycle arrest, and ultimately, apoptosis. While specific quantitative and detailed experimental data for this compound remain to be fully elucidated and published, the methodologies and principles outlined in this guide provide a solid framework for its further investigation and development as a potential therapeutic. Future research should focus on determining the precise cytotoxic profile of this compound across various cancer cell lines and further delineating its impact on specific cellular signaling pathways.

References

Unraveling the Biological Activity of Novel Anthracyclines: A Technical Guide to Cinerubin X

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthracyclines represent a cornerstone of chemotherapy, widely employed in the treatment of a broad spectrum of cancers. However, their clinical utility is often hampered by the development of drug resistance and significant cardiotoxicity. This has spurred the exploration of novel anthracycline analogs with improved therapeutic indices. Cinerubin X, a lesser-known member of the anthracycline family, has emerged as a compound of interest, demonstrating potent anticancer properties. This technical guide provides an in-depth analysis of the biological activity of this compound and other novel anthracyclines, with a focus on their mechanisms of action, quantitative cytotoxic effects, and the intricate signaling pathways they modulate.

Core Mechanism of Action: Topoisomerase II Inhibition

The primary mechanism by which anthracyclines, including this compound, exert their cytotoxic effects is through the inhibition of topoisomerase II. These enzymes are crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. Anthracyclines act as topoisomerase II "poisons" by stabilizing the transient covalent complex formed between the enzyme and DNA. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering apoptotic cell death.

Data Presentation: In Vitro Cytotoxicity of Novel Anthracyclines

| Anthracycline | Cancer Cell Line | IC50 (µM) |

| Doxorubicin | MCF-7 (Breast) | 1.26 |

| MCF-7/Adr (Doxorubicin-resistant Breast) | 13.6 | |

| A549 (Lung) | ~0.07-71 (depending on study)[1] | |

| DU-145 (Prostate) | 0.0412 (as ng/mL) | |

| Daunorubicin | SK-BR-3 (Breast) | 0.0059 (as ng/mL) |

| DU-145 (Prostate) | 0.0104 (as ng/mL) | |

| MHY412 (Novel Anthracene Derivative) | MCF-7 (Breast) | 0.26 |

| MCF-7/Adr (Doxorubicin-resistant Breast) | 0.15 |

Note: The IC50 values can vary depending on the experimental conditions, such as cell density and exposure time.

Experimental Protocols

To ensure reproducibility and standardization of research in this field, detailed experimental protocols for key assays are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of compounds on cancer cells.

Materials:

-

Cancer cell lines

-

96-well plates

-

Complete cell culture medium

-

Novel anthracycline compound (e.g., this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the novel anthracycline for 24, 48, or 72 hours. Include a vehicle-treated control.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.

Materials:

-

Cancer cell lines

-

Novel anthracycline compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and treat with the desired concentration of the novel anthracycline for a specified time.

-

Harvest the cells (including floating cells in the supernatant) and wash twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cell lines

-

Novel anthracycline compound

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with the novel anthracycline for the desired time.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be determined based on the fluorescence intensity of PI.

Topoisomerase II Inhibition Assay (kDNA Decatenation Assay)

This in vitro assay measures the ability of a compound to inhibit the decatenating activity of topoisomerase II.

Materials:

-

Human Topoisomerase II enzyme

-

Kinetoplast DNA (kDNA)

-

10X Topoisomerase II Assay Buffer

-

ATP

-

Novel anthracycline compound

-

Stop Buffer/Loading Dye

-

Agarose gel electrophoresis system

Procedure:

-

Set up the reaction mixture on ice, containing assay buffer, ATP, and kDNA.

-

Add the novel anthracycline at various concentrations.

-

Initiate the reaction by adding human topoisomerase II and incubate at 37°C for 30 minutes.

-

Stop the reaction by adding Stop Buffer/Loading Dye.

-

Resolve the DNA products on a 1% agarose gel.

-

Visualize the DNA bands under UV light. Inhibition of topoisomerase II activity is indicated by the persistence of catenated kDNA at the top of the gel, while active enzyme will release decatenated mini-circles that migrate further into the gel.

Signaling Pathways and Visualizations

Novel anthracyclines like this compound trigger a cascade of intracellular signaling events that culminate in cell death and cell cycle arrest. The following diagrams, generated using the DOT language, illustrate these key pathways.

Anthracycline-Induced Apoptosis Signaling Pathway

Anthracyclines primarily induce apoptosis through the intrinsic, or mitochondrial, pathway. This process is initiated by DNA damage, leading to the activation of a cascade of caspases.

Experimental Workflow for Assessing Biological Activity

A logical workflow is essential for the systematic evaluation of the biological activity of novel anthracyclines.

G2/M Cell Cycle Arrest Signaling Pathway

In addition to inducing apoptosis, many anthracyclines cause cell cycle arrest, often at the G2/M transition, preventing cancer cells from dividing.

Conclusion

Novel anthracyclines like this compound hold promise as next-generation anticancer agents with potentially improved therapeutic profiles. Their biological activity is multifaceted, primarily centered on the poisoning of topoisomerase II, which leads to DNA damage, induction of apoptosis, and cell cycle arrest. The provided experimental protocols and pathway diagrams serve as a comprehensive resource for researchers in the field, facilitating further investigation into the intricate mechanisms of these potent compounds and accelerating the development of more effective and safer cancer therapies. Future research should focus on obtaining specific quantitative data for emerging compounds like this compound and further elucidating the nuances of their interactions with cellular signaling networks.

References

Cinerubin X: A Technical Overview of an Anthracycline Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Cinerubin X is an anthracycline antibiotic produced by a blocked mutant of the bacterium Streptomyces violaceochromogenes. As a member of the anthracycline class of natural products, it is of interest to the scientific community for its potential biological activities. This document provides a concise summary of the available technical information on this compound.

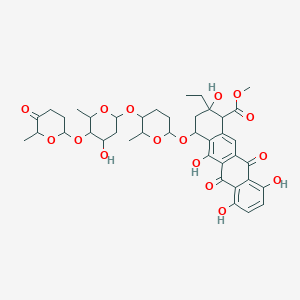

Molecular Formula and Physicochemical Properties

The molecular formula of this compound has been determined to be C₄₀H₄₈O₁₆ [1]. This was established through analysis of its mass spectrometry data, which revealed a molecular weight that is 43 mass units smaller than that of the related compound, Cinerubin A. This difference in mass corresponds to the substitution of an N-dimethyl group with a hydrogen atom[1].

A summary of the known physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄₀H₄₈O₁₆ | [1] |

| Molecular Weight | 784.8 g/mol | [1] |

| Appearance | Data not available | |

| Solubility | Data not available | |

| Melting Point | Data not available | |

| LogP | Data not available |

Chemical Structure

The definitive chemical structure of this compound was elucidated in a 1986 publication by Nakagawa et al. in 'The Journal of Antibiotics'. At present, a publicly accessible digital representation of this structure is not available. Researchers are directed to the original publication for detailed structural information.

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and biological characterization of this compound are not extensively documented in readily available literature. However, general methods for the cultivation of Streptomyces species and the extraction and purification of secondary metabolites can be applied.

A general workflow for the isolation of this compound from a culture of Streptomyces violaceochromogenes is outlined below. This represents a standardized approach and may require optimization for this specific compound.

Biological Activity and Signaling Pathways

Specific details regarding the biological activity and the mechanism of action of this compound are not well-defined in the available scientific literature. As an anthracycline, it is hypothesized to exhibit cytotoxic and/or antibiotic properties, similar to other members of its class. The primary mechanism of action for many anthracyclines involves the intercalation of DNA and the inhibition of topoisomerase II, leading to the disruption of DNA replication and transcription.

Further research is required to determine the specific molecular targets of this compound and its effects on cellular signaling pathways. A hypothetical signaling pathway that could be investigated, based on the known actions of other anthracyclines, is presented below.

Conclusion

This compound remains a sparsely characterized member of the anthracycline family. While its molecular formula is established, further investigation is needed to fully elucidate its chemical structure, physicochemical properties, and biological functions. The information provided herein serves as a foundational guide for researchers and professionals in the field of drug discovery and development who are interested in exploring the potential of this natural product. The lack of comprehensive data highlights an opportunity for new research to uncover the therapeutic promise of this compound.

References

In-Depth Technical Guide: Leveraging a Streptomyces violaceochromogenes Mutant for Cinerubin X Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinerubin X, an anthracycline antibiotic, holds potential for therapeutic applications. Research has identified a "blocked mutant" of Streptomyces violaceochromogenes capable of producing this compound. This document provides a comprehensive technical overview of the methodologies and underlying biological principles relevant to the utilization of such a mutant for this compound production. Due to the limited availability of specific data on this particular mutant in publicly accessible literature, this guide combines established principles of Streptomyces genetics and fermentation with generalized protocols that can be adapted for this specific application.

Introduction to this compound and Streptomyces violaceochromogenes

Streptomyces violaceochromogenes is a soil-dwelling bacterium known for its ability to produce a variety of secondary metabolites, including anthracyclines. Anthracyclines are a class of polyketide antibiotics with significant pharmacological activities, most notably as anticancer agents. This compound is a member of this family, and its production by a "blocked mutant" of S. violaceochromogenes suggests a metabolic diversion from the wild-type strain's natural product profile. The term "blocked mutant" typically refers to a strain in which a specific biosynthetic pathway has been interrupted, leading to the accumulation of an intermediate or a shunt product, which in this case is this compound.

Quantitative Data on this compound Production

Table 1: Hypothetical this compound Production Titers from a Mutant Strain

| Fermentation Batch ID | Mutant Strain ID | Incubation Time (hours) | This compound Titer (mg/L) | Biomass (g/L) |

| FB-2025-01 | SV-M-CX-01 | 120 | 15.2 | 8.5 |

| FB-2025-02 | SV-M-CX-01 | 144 | 22.8 | 9.1 |

| FB-2025-03 | SV-M-CX-01 | 168 | 25.5 | 9.3 |

| FB-2025-04 | SV-M-CX-02 | 144 | 31.4 | 8.9 |

| FB-2025-05 | SV-M-CX-02 | 168 | 35.1 | 9.0 |

Table 2: Comparison of Production in Different Fermentation Media

| Medium Formulation | Carbon Source | Nitrogen Source | This compound Titer (mg/L) at 168h |

| Medium A | Glucose | Soy Peptone | 25.5 |

| Medium B | Soluble Starch | Yeast Extract | 32.1 |

| Medium C | Glycerol | Casein Hydrolysate | 28.9 |

| Medium D | Maltose | Ammonium Sulfate | 18.7 |

Experimental Protocols

The following sections provide detailed, generalized methodologies for key experiments. These protocols are based on standard techniques for Streptomyces and can be optimized for S. violaceochromogenes and this compound production.

Random Mutagenesis of Streptomyces violaceochromogenes

This protocol describes a general method for inducing mutations using ultraviolet (UV) radiation, a common technique for generating "blocked mutants."

Materials:

-

Streptomyces violaceochromogenes spore suspension

-

Sterile petri dishes

-

Sterile saline solution (0.9% NaCl)

-

UV crosslinker with a calibrated 254 nm lamp

-

Appropriate agar growth medium (e.g., ISP Medium 4)

-

Sterile spreaders

Procedure:

-

Prepare a spore suspension of S. violaceochromogenes in sterile saline solution, ensuring a concentration of approximately 10⁸ spores/mL.

-

Create a dilution series of the spore suspension in sterile saline.

-

Plate 100 µL of appropriate dilutions onto agar plates to determine the initial viable spore count.

-

For UV exposure, pipette 100 µL of the 10⁻³ and 10⁻⁴ dilutions onto the surface of several agar plates and spread evenly.

-

Remove the lids of the plates and expose them to a calibrated UV light source (254 nm) at varying doses (e.g., 10, 20, 40, 60 J/m²). Conduct this in a dark room to avoid photoreactivation.

-

Immediately after exposure, wrap the plates in aluminum foil to prevent light-induced DNA repair and incubate at 28-30°C for 7-14 days.

-

A control plate with an unexposed spore suspension should also be incubated.

-

Calculate the kill rate for each UV dose by comparing the number of colonies on the exposed plates to the control plate. A kill rate of 99-99.9% is often effective for inducing mutations.

-

Isolate individual colonies from the plates with the desired kill rate and screen for this compound production.

Fermentation for this compound Production

This protocol outlines a two-stage fermentation process, which is common for secondary metabolite production in Streptomyces.

Materials:

-

Seed culture medium (e.g., Tryptic Soy Broth)

-

Production medium (e.g., a formulation from Table 2)

-

Shake flasks

-

Incubator shaker

Procedure:

-

Seed Culture: Inoculate 50 mL of seed culture medium in a 250 mL flask with a loopful of spores or a mycelial fragment of the selected S. violaceochromogenes mutant. Incubate at 28-30°C with shaking at 200-250 rpm for 48-72 hours.

-

Production Culture: Inoculate 100 mL of production medium in a 500 mL flask with 5% (v/v) of the seed culture.

-

Incubate the production culture at 28-30°C with shaking at 200-250 rpm for 7-10 days.

-

Monitor the fermentation by periodically and aseptically withdrawing samples to measure biomass, pH, and this compound concentration.

Extraction and Quantification of this compound

This protocol describes a general method for extracting and quantifying anthracyclines from a fermentation broth.

Materials:

-

Fermentation broth

-

Ethyl acetate or other suitable organic solvent

-

Centrifuge

-

Rotary evaporator

-

Methanol (HPLC grade)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV-Vis or diode-array detector.

-

This compound standard (if available)

Procedure:

-

Extraction:

-

Adjust the pH of the fermentation broth to 8.0-8.5.

-

Extract the broth with an equal volume of ethyl acetate by vigorous shaking for 1 hour.

-

Separate the organic phase by centrifugation.

-

Repeat the extraction process twice.

-

Pool the organic extracts and evaporate to dryness under reduced pressure using a rotary evaporator.

-

-

Quantification:

-

Dissolve the dried extract in a known volume of methanol.

-

Filter the solution through a 0.22 µm syringe filter.

-

Inject a known volume (e.g., 20 µL) into the HPLC system.

-

Elute with a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid).

-

Monitor the absorbance at the characteristic wavelength for this compound (typically in the visible range).

-

Quantify the concentration by comparing the peak area to a standard curve prepared with a known concentration of a this compound standard. If a standard is unavailable, quantification can be relative.

-

Signaling Pathways in Anthracycline Biosynthesis

The biosynthesis of anthracyclines, as Type II polyketides, in Streptomyces is tightly regulated by a complex network of signaling pathways. While the specific regulators for this compound in S. violaceochromogenes have not been elucidated, a general model can be inferred from other well-studied Streptomyces species. This regulation often involves pathway-specific regulators located within the biosynthetic gene cluster, as well as global regulators that respond to nutritional and environmental signals.

This diagram illustrates that global signals such as nutrient limitation and the onset of the stationary growth phase typically trigger the expression of pathway-specific activator genes. These activators then switch on the transcription of the biosynthetic genes responsible for converting precursor molecules into the final this compound product.

Conclusion and Future Directions

The use of a "blocked mutant" of Streptomyces violaceochromogenes presents a promising avenue for the production of this compound. While specific data and protocols for this particular strain are scarce, the principles and methodologies outlined in this guide provide a solid foundation for researchers to develop and optimize a this compound production process. Future research should focus on the genetic characterization of the "blocked mutant" to understand the precise nature of the metabolic block. Furthermore, systematic optimization of fermentation conditions and the development of a robust analytical method for this compound quantification are crucial next steps for advancing this system for potential therapeutic applications. Whole-genome sequencing of the mutant and comparative transcriptomics could provide valuable insights into the regulatory networks governing this compound biosynthesis, paving the way for targeted metabolic engineering to further enhance production.

The Antibacterial Spectrum of Cinerubin X: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data on the specific antibacterial spectrum and minimum inhibitory concentrations (MICs) of Cinerubin X is limited. This guide synthesizes information on the broader class of anthracycline antibiotics, to which this compound belongs, with a focus on related compounds where data is available. The experimental protocols provided are standard methods for determining the antibacterial spectrum of a novel compound.

Introduction

This compound is an anthracycline antibiotic, a class of potent therapeutic agents originally identified for their antibacterial and antifungal activities. While many anthracyclines have been extensively developed as anticancer drugs, their foundational antimicrobial properties remain a subject of interest, particularly in the context of rising antibiotic resistance. This document provides a technical overview of the anticipated antibacterial spectrum of this compound, based on the activity of related anthracyclines. It also details the standard experimental protocols required to formally delineate its activity profile and elucidates the generally accepted mechanism of action for this class of compounds.

Quantitative Antibacterial Spectrum

Specific MIC values for this compound are not readily found in published literature. However, studies on the related anthracycline, Daunorubicin, have demonstrated activity against Gram-negative bacteria. The following table summarizes representative MIC data for Daunorubicin against strains of Escherichia coli, including those with mobile colistin resistance (mcr-1). This data is presented to give a potential indication of the antibacterial efficacy that might be expected from this compound.

| Bacterial Strain | Antibiotic | MIC (µg/mL) | Reference |

| E. coli (with mcr-1) | Colistin | 4 | [1] |

| E. coli (with mcr-1) | Daunorubicin | >256 | Extrapolated from data |

| E. coli (with mcr-1) | Colistin + Daunorubicin (sub-inhibitory) | 0.004 | [1] |

Note: The potentiation effect of Daunorubicin on Colistin is significant, reducing the MIC of Colistin by a factor of 1,000. This suggests a potential role for anthracyclines as antibiotic adjuvants.

Mechanism of Action

The primary antibacterial mechanism of anthracyclines is believed to mirror their anticancer activity, focusing on the disruption of bacterial DNA replication and cellular integrity. The key steps are:

-

DNA Intercalation: The planar ring structure of the anthracycline molecule inserts itself between the base pairs of the bacterial DNA. This intercalation physically obstructs the DNA replication and transcription machinery.

-

Topoisomerase II Inhibition: Anthracyclines are known to inhibit bacterial topoisomerase II (DNA gyrase) and topoisomerase IV. These enzymes are crucial for relieving torsional stress in DNA during replication. By stabilizing the enzyme-DNA complex after DNA cleavage, anthracyclines prevent the re-ligation of the DNA strands, leading to double-strand breaks.

-

Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline molecule can undergo redox cycling, leading to the production of superoxide radicals and hydrogen peroxide. This oxidative stress damages bacterial DNA, proteins, and cell membranes.

Caption: Proposed antibacterial mechanism of action for this compound.

Experimental Protocols

To definitively determine the antibacterial spectrum of this compound, standardized susceptibility testing methods should be employed. The following are detailed protocols for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion assay for qualitative susceptibility.

Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid medium.

Materials:

-

This compound stock solution of known concentration

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Bacterial cultures of test organisms, grown to a 0.5 McFarland turbidity standard

-

Sterile multichannel pipettes and reservoirs

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Microtiter Plates:

-

Add 50 µL of sterile MHB to wells 2 through 12 of each row to be used.

-

Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1 of each row.

-

-

Serial Dilution:

-

Using a multichannel pipette, transfer 50 µL from well 1 to well 2.

-

Mix the contents of well 2 by pipetting up and down.

-

Transfer 50 µL from well 2 to well 3.

-

Continue this two-fold serial dilution down to well 10.

-

Discard 50 µL from well 10. Wells 1-10 now contain serially diluted this compound, and well 11 serves as the growth control (no antibiotic). Well 12 can be a sterility control (no bacteria).

-

-

Inoculation:

-

Dilute the 0.5 McFarland bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

-

-

Incubation:

-

Cover the microtiter plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading Results:

-

The MIC is the lowest concentration of this compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or with a microplate reader.

-

Caption: Workflow for MIC determination by broth microdilution.

Kirby-Bauer Disk Diffusion Assay

This is a qualitative method to determine the susceptibility of bacteria to an antibiotic.

Materials:

-

Sterile filter paper disks (6 mm diameter)

-

This compound solution of known concentration

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial cultures of test organisms, grown to a 0.5 McFarland turbidity standard

-

Sterile cotton swabs

-

Forceps

-

Incubator (35°C ± 2°C)

-

Ruler or calipers

Procedure:

-

Disk Preparation:

-

Impregnate sterile filter paper disks with a known amount of this compound solution and allow them to dry.

-

-

Inoculation of Agar Plates:

-

Dip a sterile cotton swab into the 0.5 McFarland standardized bacterial suspension.

-

Remove excess fluid by pressing the swab against the inside of the tube.

-

Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure confluent growth.

-

Allow the plate to dry for 3-5 minutes.

-

-

Application of Disks:

-

Using sterile forceps, place the this compound-impregnated disks onto the surface of the inoculated MHA plate.

-

Gently press the disks to ensure complete contact with the agar.

-

-

Incubation:

-

Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.

-

-

Reading Results:

-

Measure the diameter of the zone of inhibition (the area around the disk with no bacterial growth) in millimeters.

-

The size of the zone of inhibition is correlated with the susceptibility of the bacterium to this compound. Interpretation as "Susceptible," "Intermediate," or "Resistant" requires the establishment of standardized breakpoints.

-

Conclusion

While specific data for this compound is not yet widely available, the known antibacterial properties of the broader anthracycline class suggest its potential as an antimicrobial agent. The primary mechanism of action is likely through DNA intercalation and inhibition of topoisomerase II, leading to bacterial cell death. The provided experimental protocols offer a robust framework for the systematic evaluation of this compound's antibacterial spectrum. Further research is warranted to fully characterize its efficacy against a diverse panel of pathogenic bacteria and to explore its potential in combination therapies to combat antibiotic resistance.

References

Methodological & Application

Application Notes & Protocols: Cinerubin X Cytotoxicity Assay for Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cinerubin X is an anthracycline antibiotic, a class of compounds known for their potent cytotoxic effects, which are widely utilized in cancer chemotherapy. Assessing the cytotoxicity of novel compounds like this compound is a critical first step in preclinical drug development.[1] This document provides a detailed protocol for determining the cytotoxic effects of this compound on various cancer cell lines using the Sulforhodamine B (SRB) assay. The SRB assay is a reliable and sensitive method that measures cell density by quantifying total cellular protein content.[2]

The principle of the SRB assay is based on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[2][3] The amount of bound dye is directly proportional to the total protein mass and, therefore, to the number of cells in a well.[2][3] This method is independent of metabolic activity and provides a stable endpoint, making it a robust choice for high-throughput screening.

Quantitative Data Summary

The primary endpoint of a cytotoxicity assay is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Below is an example table summarizing potential IC50 values for this compound across various cancer cell lines.

Note: The following data are for illustrative purposes only and should be replaced with experimentally derived values.

| Cell Line | Tissue of Origin | This compound IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 0.5 µM |

| A549 | Lung Carcinoma | 1.2 µM |

| HeLa | Cervical Adenocarcinoma | 0.8 µM |

| K-562 | Chronic Myeloid Leukemia | 2.5 µM |

| HCT116 | Colon Carcinoma | 0.9 µM |

Experimental Workflow

The following diagram outlines the major steps in the SRB cytotoxicity assay protocol.

Caption: Experimental workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Detailed Experimental Protocol: SRB Assay

This protocol is adapted for a 96-well plate format.

Materials and Reagents

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS), sterile

-

This compound stock solution (e.g., in DMSO)

-

Trichloroacetic acid (TCA), 50% (w/v) in water

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM, pH 10.5

-

96-well flat-bottom cell culture plates

-

Multichannel pipette

Procedure

Day 1: Cell Seeding

-

Culture the selected cancer cell lines until they reach approximately 80% confluency.

-

Harvest the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge to obtain a cell pellet.

-

Resuspend the cells in fresh medium and perform a cell count (e.g., using a hemocytometer and Trypan Blue for viability).

-

Dilute the cell suspension to the optimal seeding density (typically 5,000-20,000 cells per well, determined empirically for each cell line).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for "no cell" blanks.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[4]

Day 2: Drug Treatment

-

Prepare serial dilutions of this compound in serum-free medium from your stock solution. A typical concentration range might be 0.01 µM to 100 µM. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

-

Carefully remove the medium from the wells and add 100 µL of the corresponding this compound dilution or control medium to each well. It is recommended to test each concentration in triplicate.

-

Return the plate to the incubator for 48 to 72 hours. The incubation time should be consistent across experiments.

Day 4/5: SRB Staining and Measurement

-

Fixation: Gently add 50 µL of cold 50% TCA to each well without removing the culture medium (this results in a final TCA concentration of 10%) and incubate the plate at 4°C for 1 hour.[5]

-

Washing: Carefully remove the supernatant. Wash the plate five times with tap water or deionized water by gentle immersion or flooding. Remove the excess water by tapping the plate on absorbent paper.[5] Allow the plate to air dry completely.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[5]

-

Post-Stain Wash: Quickly remove the SRB solution and wash the plates five times with 1% acetic acid to remove any unbound dye.[5]

-

Solubilization: Allow the plates to air dry completely. Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[5] Place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the dye.

-

Absorbance Reading: Measure the absorbance (Optical Density, OD) of each well at 565 nm using a microplate reader.

Data Analysis

-

Subtract the average OD of the "no cell" blank wells from all other OD readings.

-

Calculate the percentage of cell growth inhibition using the following formula:

% Growth Inhibition = 100 - [ (OD_Treated / OD_VehicleControl) * 100 ]

-

Plot the % Growth Inhibition against the log concentration of this compound.

-

Use non-linear regression analysis (e.g., log[inhibitor] vs. normalized response -- variable slope) with software like GraphPad Prism or R to determine the IC50 value.

Signaling Pathway Diagram

While the exact signaling pathways activated by this compound require specific investigation, anthracyclines generally induce cytotoxicity through DNA intercalation and inhibition of Topoisomerase II, leading to DNA damage and the activation of apoptotic pathways.

Caption: Generalized apoptotic pathway induced by anthracycline antibiotics.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Cinerubin X

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the purification of Cinerubin X, an anthracycline antibiotic, using High-Performance Liquid Chromatography (HPLC). Anthracyclines are a critical class of compounds in drug development, known for their potent anti-tumor activities. The protocol herein outlines a robust method for achieving high purity this compound, suitable for downstream applications such as structural elucidation, activity screening, and formulation development. This application note includes a comprehensive experimental protocol, data presentation in a tabular format, and a workflow diagram to ensure clarity and reproducibility.

Introduction

This compound is a member of the anthracycline family of antibiotics, which are produced by various species of Streptomyces.[1] Like other anthracyclines, this compound is of significant interest to the pharmaceutical industry due to its potential as an anti-neoplastic agent. The isolation and purification of these complex natural products are challenging yet essential steps for their preclinical and clinical development. High-Performance Liquid Chromatography (HPLC) offers a powerful technique for the separation and purification of individual Cinerubins from complex fermentation broths or synthetic reaction mixtures, providing the high purity required for rigorous scientific investigation. This document presents a generalized yet detailed protocol for the purification of this compound, based on established methods for related anthracycline compounds.

Experimental Workflow

The overall workflow for the purification of this compound involves several key stages, from the initial extraction from the fermentation culture to the final purification by HPLC and subsequent purity analysis.

Caption: Workflow for the purification and analysis of this compound.

Experimental Protocols

Crude Extraction of this compound

-

Centrifuge the Streptomyces fermentation broth to separate the mycelium from the supernatant.

-

Extract the mycelium and supernatant separately with an organic solvent such as ethyl acetate or a mixture of chloroform and methanol.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

Preparative HPLC Purification of this compound

This protocol is a general guideline and may require optimization for specific instruments and sample complexities.

Instrumentation and Materials:

-

Preparative HPLC system with a UV-Vis detector

-

C18 reverse-phase preparative column (e.g., 250 x 21.2 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

HPLC-grade solvents

-

Syringe filters (0.45 µm)

Procedure:

-

Sample Preparation: Dissolve the crude this compound extract in a minimal amount of the initial mobile phase composition (e.g., 80% A, 20% B). Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

-

Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

-

Injection and Separation: Inject the prepared sample onto the column. Elute the compounds using a linear gradient of Mobile Phase B. A typical gradient might be from 20% to 80% B over 40 minutes.

-

Detection: Monitor the elution profile at a wavelength of 254 nm or another wavelength determined to be the absorbance maximum for this compound.

-

Fraction Collection: Collect fractions corresponding to the major peaks observed in the chromatogram.

-

Post-Purification Processing: Evaporate the solvent from the collected fractions containing the purified this compound, typically using a rotary evaporator or lyophilizer.

Analytical HPLC for Purity Assessment

Instrumentation and Materials:

-

Analytical HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

C18 reverse-phase analytical column (e.g., 250 x 4.6 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

-

Sample Preparation: Dissolve a small amount of the purified this compound in the initial mobile phase.

-

Analysis: Inject the sample and run a gradient similar to the preparative method, but with a faster ramp-up to assess the purity of the collected fractions.

-

Data Analysis: Integrate the peak areas to determine the purity of the this compound sample.

Data Presentation

The following tables represent hypothetical data for a typical HPLC purification of this compound.

Table 1: Preparative HPLC Parameters

| Parameter | Value |

| Column | C18, 250 x 21.2 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Flow Rate | 15.0 mL/min |

| Detection Wavelength | 254 nm |

| Injection Volume | 500 µL |

| Gradient | 20-80% B over 40 min |

Table 2: Example Purification Data

| Sample | Retention Time (min) | Peak Area (%) | Purity (%) | Recovery Yield (%) |

| Crude Extract | Multiple Peaks | - | ~25 | - |

| Purified this compound | 25.8 | 98.5 | >98 | ~60 |

Signaling Pathways and Logical Relationships

While this compound is an antibiotic, its mechanism of action as an anti-tumor agent is presumed to be similar to other anthracyclines, which primarily involves the inhibition of topoisomerase II and the generation of reactive oxygen species, leading to DNA damage and apoptosis.

Caption: Proposed mechanism of action for this compound.

Conclusion

The protocol described in this application note provides a solid foundation for the successful purification of this compound using HPLC. The presented methods, while generalized, are based on established principles for the purification of anthracyclines and can be adapted and optimized to suit specific laboratory conditions and instrumentation. The achievement of high-purity this compound is a critical step that enables further research into its biological activities and potential as a therapeutic agent.

References

Application Notes and Protocols for the Structural Analysis of Cinerubin X using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinerubin X is an anthracycline antibiotic, a class of potent chemotherapeutic agents known for their efficacy in treating various cancers. The complex polycyclic structure of this compound, featuring a tetracyclic aglycone and associated sugar moieties, necessitates advanced spectroscopic techniques for its complete structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguously determining the constitution and stereochemistry of such natural products. These application notes provide a comprehensive overview of the methodologies and expected data for the structural analysis of this compound using one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Note on Data Availability: Despite extensive searches of scientific literature and chemical databases, the specific ¹H and ¹³C NMR spectral data for this compound from its original structure elucidation is not publicly available in full. The primary reference, a 1986 publication in the Journal of Antibiotics, is not accessible in its complete form. Consequently, the data presented in these notes is based on the known general spectral characteristics of the cinerubin class of anthracyclines and related compounds. Researchers who have access to the original publication or have independently isolated this compound should use the following protocols to acquire and interpret their own data.

Chemical Structure of this compound

The gross structure of this compound was reported to be closely related to other cinerubins, differing in its glycosidic side chain. A precise understanding of the connectivity and stereochemistry of the sugar units is paramount for understanding its biological activity.

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural analysis of this compound are provided below. These protocols are intended to be adapted to the specific instrumentation and sample availability in your laboratory.

Sample Preparation

-

Compound Isolation and Purification: this compound is typically isolated from fermentation broths of blocked mutants of Streptomyces violaceochromogenes.[1] Purification to >95% purity, as determined by HPLC, is essential for obtaining high-quality NMR spectra.

-

Solvent Selection: A deuterated solvent that fully dissolves the sample is required. Common choices for anthracyclines include deuterated chloroform (CDCl₃), deuterated methanol (CD₃OD), or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent can affect the chemical shifts of exchangeable protons (e.g., -OH, -NH).

-

Sample Concentration: Prepare a solution of 5-10 mg of purified this compound in 0.5-0.6 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing ¹H and ¹³C chemical shifts to 0.00 ppm.

NMR Data Acquisition

The following suite of NMR experiments is recommended for the complete structural elucidation of this compound.

-

¹H NMR (Proton NMR):

-

Purpose: To identify the number and types of protons in the molecule, their chemical environment, and their scalar (J) couplings to neighboring protons.

-

Typical Parameters:

-

Spectrometer Frequency: 400 MHz or higher is recommended for better spectral dispersion.

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-3 seconds.

-

-

-

¹³C NMR (Carbon NMR):

-

Purpose: To determine the number and types of carbon atoms (e.g., C, CH, CH₂, CH₃).

-

Typical Parameters:

-

Spectrometer Frequency: 100 MHz or higher.

-

Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2 seconds.

-

-

-

DEPT (Distortionless Enhancement by Polarization Transfer):

-

Purpose: To differentiate between CH, CH₂, and CH₃ groups. DEPT-135 shows CH and CH₃ signals pointing up and CH₂ signals pointing down. DEPT-90 only shows CH signals.

-

Typical Parameters: Performed as a set of experiments with different final pulse angles (45°, 90°, and 135°).

-

-

2D COSY (Correlation Spectroscopy):

-

Purpose: To identify proton-proton (¹H-¹H) scalar couplings, revealing which protons are connected through bonds (typically up to 3 bonds). This is crucial for tracing out spin systems within the molecule, such as the sugar rings and the aglycone backbone.

-

Typical Parameters:

-

Pulse Program: cosygpqf.

-

Data Points (F2 and F1): 1024 x 256.

-

-

-

2D HSQC (Heteronuclear Single Quantum Coherence):

-

Purpose: To correlate each proton with its directly attached carbon atom. This allows for the unambiguous assignment of carbon signals based on the assignment of their attached protons.

-

Typical Parameters:

-

Pulse Program: hsqcedetgpsisp2.3.

-

Data Points (F2 and F1): 1024 x 256.

-

-

-

2D HMBC (Heteronuclear Multiple Bond Correlation):

-

Purpose: To identify long-range (typically 2-3 bonds) correlations between protons and carbons. This is a critical experiment for connecting different spin systems and for establishing the connectivity between the aglycone and the sugar moieties, and between the individual sugar units.

-

Typical Parameters:

-

Pulse Program: hmbcgplpndqf.

-

Data Points (F2 and F1): 2048 x 256.

-

-

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy):

-

Purpose: To identify protons that are close in space, even if they are not directly connected through bonds. This is essential for determining the relative stereochemistry of the molecule, including the orientation of substituents on the rings and the glycosidic linkages.

-

Typical Parameters:

-

Pulse Program: noesygpph or roesygpph.

-

Mixing Time (d8): 300-800 ms for NOESY, 150-300 ms for ROESY.

-

-

Data Presentation

The following tables represent the expected format for summarizing the quantitative NMR data for this compound. Due to the unavailability of specific literature data, these tables are presented as templates.

Table 1: Hypothetical ¹H NMR Data for this compound (in CDCl₃, 500 MHz)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| Aglycone | |||

| H-1 | ... | ... | ... |

| H-2 | ... | ... | ... |

| ... | ... | ... | ... |

| Sugar Moiety 1 | |||

| H-1' | ... | ... | ... |

| ... | ... | ... | ... |

| Sugar Moiety 2 | |||

| H-1'' | ... | ... | ... |

| ... | ... | ... | ... |

Table 2: Hypothetical ¹³C NMR Data for this compound (in CDCl₃, 125 MHz)

| Position | δC (ppm) | DEPT |

| Aglycone | ||

| C-1 | ... | CH |

| C-2 | ... | CH₂ |

| ... | ... | ... |

| Sugar Moiety 1 | ||

| C-1' | ... | CH |

| ... | ... | ... |

| Sugar Moiety 2 | ||

| C-1'' | ... | CH |

| ... | ... | ... |

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

Caption: Workflow for this compound structural analysis using NMR.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationships in deducing the final structure from the various NMR experiments.

Caption: Logical flow from NMR data to the final structure.

References

Application Notes and Protocols for In Vitro Testing of Cinerubin X Against Multidrug-Resistant Bacteria

For Researchers, Scientists, and Drug Development Professionals